Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate
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Overview
Description
Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a prop-1-en-1-yl chain, which is further substituted with a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, followed by subsequent reactions to introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters with different oxidation states.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound can be used in the study of enzyme inhibition, particularly those involving phosphonate esters.
Industry: The compound is used in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to inhibit enzymes that catalyze phosphate ester hydrolysis. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, blocking the enzyme’s active site and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate.
Dimethyl phosphite: Similar in structure but with methyl groups instead of ethyl groups.
Triethyl phosphite: Contains three ethyl groups attached to the phosphorus atom.
Uniqueness
This compound is unique due to the presence of both prop-1-en-1-yl and prop-2-en-1-yl groups, which provide distinct reactivity and potential applications compared to other phosphonates. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.
Properties
CAS No. |
775344-96-2 |
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Molecular Formula |
C10H19O4P |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-prop-2-enoxyprop-1-ene |
InChI |
InChI=1S/C10H19O4P/c1-5-9-12-10(6-2)15(11,13-7-3)14-8-4/h5-6H,1,7-9H2,2-4H3 |
InChI Key |
WZWZXJCTHHKMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=CC)OCC=C)OCC |
Origin of Product |
United States |
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